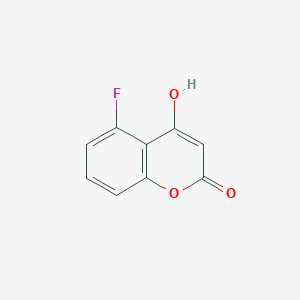

5-Fluoro-4-hydroxy-2H-chromen-2-one

Vue d'ensemble

Description

5-Fluoro-4-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 799262-09-2 . It has a molecular weight of 180.14 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of coumarin heterocycles, which includes 5-Fluoro-4-hydroxy-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, some of which are carried out under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-hydroxy-2H-chromen-2-one is similar to that of coumarin . Coumarin or 2H-chromen-2-one is an aromatic organic chemical compound with the formula C9H6O2 . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring .Applications De Recherche Scientifique

Therapeutic Applications

5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives, such as 5-fluorouracil (5-FU), are integral in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck. These derivatives have shown significant antitumor activity, and research has been dedicated to improving their therapeutic effectiveness and reducing toxicity. Clinical studies have explored the metabolism of 5-FU to understand the balance between efficacy and toxicity, highlighting the need for more effective fluoropyrimidines (Malet-Martino & Martino, 2002).

Antifungal Applications

Derivatives like flucytosine (5-FC) demonstrate significant synthetic antimycotic properties. Once taken up by fungal cells, it's converted into 5-FU, further inhibiting fungal RNA and DNA synthesis. This compound, particularly in combination with other drugs, has been used to treat severe systemic mycoses, showcasing the versatility of 5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives in treating infections beyond cancer (Vermes, Guchelaar, & Dankert, 2000).

Fluoroalkylation in Green Chemistry

The compound and its derivatives have been instrumental in fluoroalkylation reactions, especially in aqueous media. These reactions are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The emphasis on water as a solvent or reactant underscores the role of these derivatives in advancing green chemistry (Song et al., 2018).

Role in Personalized Medicine

Research into fluorinated pyrimidines, including 5-FU, has contributed to personalized medicine, especially in cancer treatment. The exploration of new synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, has opened avenues for more targeted and effective cancer therapies. Insights into the molecular mechanisms by which these derivatives act on nucleic acids have furthered our understanding of their potential in personalized treatments (Gmeiner, 2020).

Development of Polymers and Functional Materials

Beyond pharmacological applications, 5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives have contributed to the development of polymers and functional materials, such as polytetrafluoroethylene (PTFE). The unique properties of fluoropolymers, derived from fluorinated compounds, have found applications in various industries, highlighting the compound's versatility and importance in material science (Puts, Crouse, & Améduri, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-hydroxy-2H-chromen-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)

![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)

![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)

![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)

![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)